molecular formula C13H13NO4S B12621865 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide CAS No. 919486-78-5

4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B12621865
CAS No.: 919486-78-5
M. Wt: 279.31 g/mol
InChI Key: KKOACWGTXAMBDV-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by two hydroxyl groups at the para positions of the benzene rings and a methyl group attached to the sulfonamide nitrogen. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and moderate lipophilicity. The compound's synthesis often involves coupling 4-aminophenol with appropriately substituted sulfonyl chlorides, followed by purification via crystallization .

Properties

CAS No.

919486-78-5

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

4-hydroxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H13NO4S/c1-14(10-2-4-11(15)5-3-10)19(17,18)13-8-6-12(16)7-9-13/h2-9,15-16H,1H3

InChI Key

KKOACWGTXAMBDV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 4-hydroxy-N-methylbenzene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antibacterial Properties

Compounds with sulfonamide groups are historically recognized for their antibacterial properties. Research indicates that 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide may exhibit similar effects. The sulfonamide group can inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication .

Antioxidant and Anti-inflammatory Effects

The presence of hydroxy groups suggests potential antioxidant and anti-inflammatory properties. These groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing treatments targeting inflammatory diseases.

Drug Development

Research has shown that 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide interacts with specific enzymes and receptors, which could lead to the development of new drugs targeting various conditions such as infections and inflammation. Its structural features make it a candidate for modifying existing drugs to enhance efficacy or reduce side effects.

Case Studies

  • Inhibition of Enzymes : Studies have demonstrated that similar sulfonamide compounds can effectively inhibit enzymes involved in metabolic pathways related to bacterial resistance. This inhibition could be exploited in drug formulations aiming to combat resistant bacterial strains .
  • Neuroprotective Effects : Preliminary research indicates that derivatives of sulfonamides may exhibit neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key features of 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide with analogous sulfonamides:

Compound Name Substituents Molecular Weight Key Structural Features Physicochemical Properties
4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide 4-OH, N-Me, 4-OH-Ph 293.32* Dual hydroxyl groups, methylated nitrogen High solubility (H-bonding), crystalline
N-(4-Hydroxyphenyl)benzenesulfonamide 4-OH, H on N 249.28 Single hydroxyl, no methyl group Forms intermolecular N–H⋯O H-bonds
4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide 4-Cl, N-Me, 4-OH-Ph 311.78 Chlorine substituent, methylated nitrogen Increased electronegativity, lipophilic
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide 4-Acetyl, N-H, 4-Me-Ph 289.35 Acetyl group, unmodified nitrogen Higher lipophilicity, reduced H-bonding
4-Methyl-N-(4-methylphenyl)benzenesulfonamide 4-Me, N-H, 4-Me-Ph 261.34 Dual methyl groups Hydrophobic, low aqueous solubility

*Calculated based on molecular formula.

Key Observations:
  • Hydrogen Bonding: The dual hydroxyl groups in the target compound enhance solubility and crystalline stability compared to non-hydroxylated analogs (e.g., N-(4-Acetylphenyl)-4-methylbenzenesulfonamide) .
  • Lipophilicity : Methylation of the sulfonamide nitrogen (as in the target compound and 4-chloro derivative) increases lipophilicity relative to unmethylated analogs (e.g., N-(4-Hydroxyphenyl)benzenesulfonamide) .
Anticancer Potential:
  • The target compound shares structural similarities with fenretinide (4-HPR), a retinoid sulfonamide with demonstrated anti-angiogenic and cytotoxic effects in prostate cancer models . Its dual hydroxyl groups may enhance interactions with cellular targets like topoisomerases, as seen in related pyrimidine-carboxamide derivatives .
  • Angiogenesis Inhibition : Fenretinide analogs inhibit endothelial cell motility, suggesting that the target compound’s hydroxyl groups could modulate similar pathways .
Enzyme Inhibition:
  • Sulfonamides with hydrogen-bonding substituents (e.g., hydroxyl or carbonyl groups) often exhibit carbohydrate-hydrolyzing enzyme inhibition . The target compound’s structure positions it as a candidate for such applications.

Crystallographic and Spectroscopic Insights

  • Crystal Packing: N-(4-Hydroxyphenyl)benzenesulfonamide () forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing its lattice.
  • Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized via NMR (δ 7.5–8.0 ppm for aromatic protons), IR (S=O stretching ~1350 cm⁻¹), and MS (m/z ~290–310 for molecular ion peaks) .

Biological Activity

4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a sulfonamide group, which is known for its antibacterial properties, and hydroxyl groups that may enhance its bioactivity through various mechanisms.

Chemical Structure and Properties

The chemical formula for 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is C13H13N1O3SC_{13}H_{13}N_{1}O_{3}S. The structural features include:

  • Sulfonamide Group : Contributes to antibacterial activity.
  • Hydroxyl Groups : May enhance antioxidant properties and improve solubility.
  • Methyl Group : Potentially affects the lipophilicity and biological interactions.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various sulfonamides, including 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide, against several bacterial strains:

Microorganism Activity
Staphylococcus aureusEffective
Streptococcus mutansEffective
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Candida albicansLimited

The results indicated that the compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, aligning with the behavior of many sulfonamide compounds .

Antioxidant Activity

In addition to antimicrobial effects, the compound has shown promising antioxidant properties. The presence of hydroxyl groups is believed to play a crucial role in scavenging free radicals, thus potentially preventing oxidative stress-related cellular damage. The antioxidant capacity was assessed using various assays, demonstrating a significant reduction in oxidative markers in treated cells compared to controls .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing metal complexes of 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide. The complexes were characterized using spectroscopic methods, revealing enhanced biological activity compared to the parent ligand. The metal complexes exhibited improved antibacterial and antifungal activities, suggesting that coordination with metal ions can augment the efficacy of sulfonamide derivatives .
  • In Vivo Studies : Preliminary in vivo studies have indicated that formulations containing this compound could effectively reduce infection rates in animal models. These studies are critical for understanding the therapeutic potential and safety profile of the compound in clinical settings .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide may inhibit bacterial folate synthesis pathways, similar to other well-known sulfonamides. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death .

Q & A

Basic: What are the common synthetic routes for 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves sulfonylation of substituted anilines. A validated approach includes:

  • Reacting 4-hydroxyphenyl derivatives with methylamine under controlled pH to form intermediates, followed by sulfonylation using benzenesulfonyl chloride.
  • Intramolecular cyclization via Et2Zn-catalyzed hydroamination of alkynyl sulfonamides (as demonstrated in related sulfonamide syntheses) to stabilize the N-methyl substituent .
  • Purification via recrystallization from hexane or ethanol, confirmed by melting point analysis and NMR spectroscopy .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) are analyzed for bond lengths, angles, and torsion angles.
  • Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O interactions) are mapped to understand supramolecular assembly .
  • Software suites like APEX2 and SHELX refine structural parameters, with validation using R-factors (e.g., R₁ < 0.05) .

Advanced: How can computational methods optimize reaction conditions for sulfonamide derivatization?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches are employed:

  • Transition state modeling identifies energy barriers for key steps (e.g., sulfonylation or cyclization) .
  • Machine learning algorithms analyze experimental datasets to predict optimal solvents, catalysts (e.g., Et2Zn), and temperatures, reducing trial-and-error approaches .
  • Validation via in situ FT-IR or HPLC monitors reaction progress under computed conditions .

Advanced: How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity are addressed by:

  • Standardizing assay protocols (e.g., MIC values in broth microdilution) across studies to minimize variability .
  • Comparative structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., hydroxyl vs. methyl groups) .
  • Meta-analyses of crystallographic data to correlate hydrogen bonding patterns with bioactivity .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer:
Multi-technique validation is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 2.35 ppm for methyl groups in CDCl₃) confirms substituent positions .
  • Mass Spectrometry (EI-MS): High-resolution MS (HRMS) verifies molecular ions (e.g., [M+Na⁺] at m/z 447.9967) .
  • FT-IR: Peaks at 1372 cm⁻¹ (S=O stretching) and 3259 cm⁻¹ (N–H) validate functional groups .

Advanced: How do substituents influence reactivity in catalytic hydroamination reactions?

Methodological Answer:
Electronic and steric effects are probed via:

  • Substituent Screening: Electron-withdrawing groups (e.g., nitro) accelerate Et2Zn-catalyzed cyclization by polarizing alkynyl bonds .
  • Kinetic Studies: Time-resolved NMR tracks reaction rates, revealing steric hindrance from bulky groups (e.g., cycloheptyl) reduces yields .
  • Computational Modeling: Fukui indices predict nucleophilic/electrophilic sites, guiding regioselective modifications .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:
Safety protocols include:

  • PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (H335: May cause respiratory irritation) .
  • Storage: In sealed containers at 2–8°C to prevent degradation .

Advanced: How is hydrogen bonding analyzed in sulfonamide crystal engineering?

Methodological Answer:
SC-XRD and Hirshfeld surface analysis:

  • Hydrogen Bond Metrics: Measure D–H⋯A distances (e.g., 1.8–2.1 Å) and angles (>150°) to classify strong/weak interactions .
  • Thermal Ellipsoids: Assess molecular rigidity; larger ellipsoids indicate dynamic hydrogen bonding .
  • Powder XRD: Correlate crystallinity with stability under thermal stress (TGA/DSC) .

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